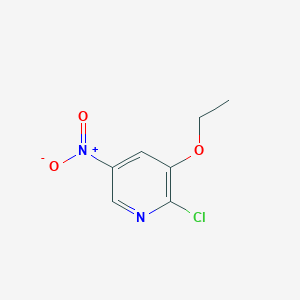
2-Chloro-3-ethoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethoxy-5-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-5-nitropyridine typically involves the nitration of 2-chloro-3-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . Another method involves the chlorination of 2-ethoxy-5-nitropyridine using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethoxy-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-chloro-3-ethoxy-5-aminopyridine.
Oxidation: Formation of 2-chloro-3-carboxy-5-nitropyridine.
Scientific Research Applications
2-Chloro-3-ethoxy-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom and ethoxy group can also participate in chemical reactions that modify the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Similar structure but lacks the ethoxy group.
3-Chloro-2-ethoxypyridine: Similar structure but lacks the nitro group.
2-Ethoxy-5-nitropyridine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-3-ethoxy-5-nitropyridine is unique due to the presence of all three functional groups (chlorine, ethoxy, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-chloro-3-ethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(10(11)12)4-9-7(6)8/h3-4H,2H2,1H3 |
InChI Key |
BKRKPJMSZZJAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















